4-(Buta-2,3-dienoyl)benzonitrile
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Overview
Description
4-(Buta-2,3-dienoyl)benzonitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Buta-2,3-dienoyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetylene derivatives under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Buta-2,3-dienoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Buta-2,3-dienoyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Buta-2,3-dienoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
Thiourea Derivatives: Compounds with diverse applications in organic synthesis and pharmaceuticals.
2-(1-(3-Chloro-4-cyanophenyl)-1): A compound with potent AR antagonistic activities.
Uniqueness: 4-(Buta-2,3-dienoyl)benzonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its cyanophenyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic organic chemistry .
Properties
InChI |
InChI=1S/C11H7NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h3-7H,1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYDBFXIBYVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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